molecular formula C12H7BrFN3 B2520451 6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1402232-98-7

6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2520451
CAS No.: 1402232-98-7
M. Wt: 292.111
InChI Key: XMOLDROSCXOVNE-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a triazolopyridine derivative characterized by a bromine atom at position 6 and a 4-fluorophenyl group at position 3 of the fused heterocyclic scaffold. Triazolopyridines are renowned for their diverse pharmacological applications, including antibacterial, antifungal, anxiolytic, and anticancer activities . The synthesis of this compound typically involves oxidative cyclization of hydrazones using reagents like N-chlorosuccinimide (NCS) under mild conditions, yielding high-purity products with well-defined crystal structures . Its crystallographic data (monoclinic space group P2₁/c, lattice parameters a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, β = 100.265(6)°) highlight structural stability, which is critical for drug design .

Properties

IUPAC Name

6-bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3/c13-9-3-6-11-15-16-12(17(11)7-9)8-1-4-10(14)5-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOLDROSCXOVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl bromide with 3-amino-6-bromopyridazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired triazolopyridine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 6-bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine include derivatives with varying substituents at position 3. These modifications influence electronic properties, steric effects, and biological activity:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Features
6-Bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine Pyridin-3-yl C₁₁H₇BrN₄ 275.1 Electron-rich pyridine ring enhances π-π interactions; predicted pKa = 2.70
6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine 2-Fluorophenyl C₁₂H₇BrFN₃ 292.1 Ortho-fluorine increases steric hindrance, potentially reducing receptor binding affinity
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Trifluoromethyl C₇H₃BrF₃N₃ 266.0 Strong electron-withdrawing group lowers HOMO energy; higher LogP (lipophilicity)
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine Cyclopropyl C₉H₈BrN₃ 238.1 Non-aromatic substituent reduces π-stacking but improves metabolic stability
6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine Isopropyl C₉H₁₀BrN₃ 240.1 Bulkier group may hinder membrane permeability; hydrochloride salt improves solubility

Physicochemical Properties

  • Lipophilicity (LogP) : The trifluoromethyl analog (LogP ~2.5) is more lipophilic than the 4-fluorophenyl derivative (estimated LogP ~2.0), affecting membrane permeability and bioavailability .
  • Solubility : Bulky substituents like isopropyl reduce aqueous solubility, but salt forms (e.g., hydrochloride) mitigate this issue .
  • Crystallinity: The target compound’s monoclinic crystal structure contrasts with analogs like 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, which has a larger unit cell volume (1324.16 ų vs. 1241.62 ų), influencing dissolution rates .

Biological Activity

6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a nitrogen-containing heterocyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising antimicrobial and anticancer properties. The compound's molecular formula is C12H7BrFN3C_{12}H_7BrFN_3, and it exhibits significant interactions with various biological targets.

Chemical Structure

The structure of this compound is characterized by:

  • A bromine atom at the 6-position
  • A 4-fluorophenyl group at the 3-position of the triazole ring

This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various pathogens, including:

  • Mycobacterium tuberculosis
  • Gram-negative bacteria

In vitro studies have demonstrated that related compounds in the triazolo series possess potent activity against these pathogens. For instance, derivatives of similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.220.25μg/mL0.22-0.25\,\mu g/mL against certain bacterial strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It reportedly promotes tubulin polymerization without competing with established chemotherapeutics like paclitaxel. This mechanism suggests a unique pathway for inducing cell death in cancer cells. Additionally, it has been noted for its ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.2731.64μM12.27-31.64\,\mu M and 0.522.67μM0.52-2.67\,\mu M, respectively .

The mechanism of action for this compound involves:

  • Binding to specific enzymes or receptors
  • Modulating the activity of kinases involved in cell signaling pathways
    These interactions lead to antiproliferative effects in cancer cells and contribute to its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructureUnique Features
6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridineStructureSimilar brominated structure but different fluorine positioning
8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridineStructureDifferent position of bromine; potential for varied biological activity
6-Bromo-[1,2,4]triazolo[4,3-a]pyridineStructureLacks the fluorophenyl group; serves as a simpler analog

This table illustrates how the presence of both the bromine atom and the fluorophenyl group in this compound influences its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of this compound through various assays:

  • Antimicrobial Assays : In vitro tests revealed significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, showing superior antibiofilm potential compared to traditional antibiotics like ciprofloxacin.
  • Cytotoxicity Studies : Hemolytic activity tests indicated low toxicity levels (with % lysis ranging from 3.23%15.22%3.23\%-15.22\%), suggesting a favorable safety profile for further development.

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